Product packaging for 2,2-Dimethylpentan-3-amine(Cat. No.:CAS No. 73153-81-8)

2,2-Dimethylpentan-3-amine

Cat. No.: B12354901
CAS No.: 73153-81-8
M. Wt: 115.22 g/mol
InChI Key: PCQKMDBZOIYAKY-UHFFFAOYSA-N
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Description

General Context of Branched Alkyl Amines in Modern Organic Synthesis

Branched alkyl amines are organic compounds characterized by a nitrogen atom bonded to at least one branched alkyl group. These structures are prevalent in numerous pharmaceuticals, agrochemicals, and functional materials. chemrxiv.org The branching in the alkyl chain can significantly influence the molecule's physical and chemical properties, including its basicity, nucleophilicity, and steric hindrance. These characteristics, in turn, dictate the compound's reactivity and suitability for specific applications. chemrxiv.orgontosight.ai

The synthesis of α-branched alkylamines, where the branching is at the carbon atom adjacent to the amine group, has been a persistent challenge in organic synthesis. rsc.orgacs.orgnih.gov Traditional methods like carbonyl reductive amination (CRA) often face limitations, especially when dealing with sterically hindered ketones. acs.orgnih.gov This has spurred the development of innovative synthetic strategies, such as carbonyl alkylative amination (CAA), which allows for the efficient construction of complex, C(sp3)-rich amines. acs.orgnih.gov These advanced methods provide access to a wider array of structurally diverse amines, including α-trialkyl tertiary amines, which are inaccessible through classical routes. nih.gov The development of such methodologies is crucial for advancing drug discovery and materials science, where precise control over molecular architecture is paramount. chemrxiv.org

Significance of Stereochemical Control in Amine Synthesis and Applications

The biological activity of many chiral compounds is highly dependent on their stereochemistry. For amines, which are fundamental components of many pharmaceuticals and natural products, the spatial arrangement of substituents around a stereogenic center can be the difference between a potent therapeutic agent and an inactive or even harmful substance. sioc-journal.cnjocpr.com Consequently, the development of synthetic methods that allow for precise control over the stereochemistry of the amine product is of paramount importance. sioc-journal.cnjocpr.com

A variety of strategies have been developed to achieve stereocontrol in amine synthesis. These include substrate-based methods, where a chiral substrate directs the stereochemical outcome of the reaction, and catalyst-based approaches, which employ chiral catalysts to induce enantioselectivity. sioc-journal.cn Techniques like asymmetric Petasis reactions and stereoselective reductive aminations have emerged as powerful tools for accessing enantioenriched amines. sioc-journal.cnjocpr.com For instance, the allylation of acyl hydrazones with allylboronic acids has been shown to proceed with high syn selectivity, offering a reliable route to stereodefined homoallylic amines. organic-chemistry.orgnih.gov The ability to control the three-dimensional structure of amines is not only critical for the synthesis of chiral drugs but also for the development of advanced materials and catalysts where specific spatial arrangements are required for function. sioc-journal.cnnih.gov

Overview of Research Trajectories for 2,2-Dimethylpentan-3-amine and Related Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it within the broader context of research on branched and sterically hindered amines. The tert-butyl group attached to the carbon bearing the amino group in this compound presents significant steric hindrance, making it an interesting, albeit challenging, substrate for synthetic transformations.

Research into related scaffolds, such as other branched alkyl amines, offers insights into the potential research directions for this compound. For example, studies on the synthesis of α-branched secondary alkylamines using visible-light-mediated carbonyl alkylative amination have demonstrated the potential to create highly hindered secondary amines. chemrxiv.org This suggests that similar methodologies could be explored for the synthesis and functionalization of this compound and its derivatives.

Furthermore, the hydrochloride salt of the (3R)-enantiomer of this compound is commercially available, indicating that there is interest in the stereochemically pure forms of this compound. americanelements.combldpharm.combldpharm.com This points towards potential applications in areas where chirality is crucial, such as in the synthesis of pharmaceuticals or as a chiral auxiliary in asymmetric synthesis. The physical and chemical properties of this compound, as detailed in databases like PubChem, provide a foundation for future research into its reactivity and potential applications. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC7H17N nih.govmolport.com
Molecular Weight115.22 g/mol nih.gov
CAS Number73153-81-8 nih.govmolport.com
SMILESCCC(C(C)(C)C)N nih.gov
InChIKeyPCQKMDBZOIYAKY-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N B12354901 2,2-Dimethylpentan-3-amine CAS No. 73153-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73153-81-8

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

2,2-dimethylpentan-3-amine

InChI

InChI=1S/C7H17N/c1-5-6(8)7(2,3)4/h6H,5,8H2,1-4H3

InChI Key

PCQKMDBZOIYAKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethylpentan 3 Amine

Chiral Synthesis Approaches to 2,2-Dimethylpentan-3-amine

Obtaining enantiomerically pure forms of this compound is crucial for its potential applications in asymmetric synthesis and as a building block for complex molecules. Chiral synthesis aims to produce a single enantiomer, bypassing the need for resolving a racemic mixture.

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze the production of chiral amines with high enantiomeric excess.

Detailed research findings indicate that ω-transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. In the context of this compound, the synthesis would involve the amination of 2,2-dimethylpentan-3-one. The process relies on the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to the ketone substrate. The high stereoselectivity of the enzyme dictates the configuration of the final amine product. While specific studies on this compound are not prevalent, the established utility of ω-TAs in converting sterically hindered ketones to chiral amines suggests this is a viable and potent strategy. The general mechanism for this biocatalytic transformation is a key area of research in producing chiral amino alcohols and related compounds. chemchart.comthieme-connect.de

Table 1: Key Aspects of Biocatalytic Synthesis via ω-Transaminases

FeatureDescriptionRelevance to this compound
Enzyme Class ω-Transaminase (ω-TA)Capable of converting ketones to amines with high enantioselectivity.
Substrate 2,2-Dimethylpentan-3-oneThe prochiral ketone precursor for the target amine.
Amino Donor e.g., Isopropylamine, AlanineProvides the amino group for the transamination reaction.
Key Advantage High EnantioselectivityCan produce (R)- or (S)-2,2-dimethylpentan-3-amine depending on the chosen enzyme.
Reaction Conditions Mild (Aqueous buffer, near-neutral pH, room temp.)Environmentally friendly and reduces the risk of side reactions or racemization.

Asymmetric catalysis using chiral metal complexes is a powerful tool for the enantioselective synthesis of amines. A prominent method is the asymmetric hydrogenation of imines.

Significant progress has been made in the catalytic asymmetric hydrogenation of sterically hindered imines. nih.gov Research has demonstrated that palladium-based catalysts are effective for this transformation. For instance, the asymmetric hydrogenation of N-tosylimines derived from bulky ketones can yield chiral amines with excellent stereoselectivity. nih.gov In a model study, a catalyst system comprising a palladium source, such as Pd(OAc)₂, and a chiral phosphine (B1218219) ligand, such as (R)-BINAP, was used. nih.gov The reaction is typically carried out under hydrogen pressure in a suitable solvent, with trifluoroethanol (TFE) often providing superior results in terms of both yield and enantioselectivity compared to other solvents like methanol (B129727) or THF. nih.gov While the direct hydrogenation of the imine of 2,2-dimethylpentan-3-one using this specific system is not explicitly detailed, the successful hydrogenation of structurally similar, sterically demanding imines with up to 99% enantiomeric excess (ee) underscores the potential of this methodology. nih.gov

Table 2: Influence of Ligand and Solvent on Asymmetric Hydrogenation of a Model Sterically Hindered Imine

Catalyst/LigandSolventConversion (%)Enantiomeric Excess (ee, %)
Pd(TFA)₂ / (R)-BINAPTFE>9998
Pd(TFA)₂ / (R)-BINAPMeOH4799
Pd(TFA)₂ / (R)-BINAPEtOHTrace-
Pd(TFA)₂ / (R)-BINAPTHF<586
Data adapted from studies on analogous sterically hindered N-tosylimines. nih.gov

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. tcichemicals.com A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

A common approach involves reacting the precursor ketone, 2,2-dimethylpentan-3-one, with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form a diastereomeric imine intermediate. The chiral center on the auxiliary directs the subsequent reduction of the C=N bond, typically with a standard reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. This leads to the formation of a diastereomerically enriched amine. The final step is the removal of the chiral auxiliary, usually by hydrogenolysis, to release the desired enantiomerically enriched this compound. google.com Another established method uses chiral sulfinamides, such as (R)- or (S)-tert-butyl sulfenamide, which can be reacted with an aldehyde to generate an imine that undergoes diastereoselective addition of an organometallic reagent. google.com This principle can be adapted for ketones to achieve stereocontrolled synthesis.

Dynamic kinetic resolution (DKR) is a powerful process that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer.

For chiral amines, racemization can be achieved using specific transition-metal catalysts. researchgate.net Research into continuous flow racemization has identified iridium-based catalysts, such as [IrCp*I₂]₂ immobilized on a solid support, as effective for racemizing secondary amines. acs.org However, the racemization of primary amines using this method can be challenging. It has been noted that primary amines can undergo side reactions that liberate ammonia (B1221849), which can coordinate to the metal center and deactivate the catalyst. acs.org Ruthenium-based systems, including the Shvo catalyst, have also been successfully employed for the racemization of amines, often in conjunction with enzymatic acylation in DKR processes. researchgate.net The development of robust racemization catalysts that are compatible with the resolution conditions and resistant to deactivation is critical for the efficient application of DKR to sterically hindered primary amines like this compound.

Reductive Amination Routes to this compound

Reductive amination is one of the most fundamental and widely used methods for synthesizing amines. The process involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in the same pot to the corresponding amine. researchgate.net

For the synthesis of this compound, the starting material is 2,2-dimethylpentan-3-one. This ketone is reacted with ammonia to form the corresponding imine, which is subsequently reduced. This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate. researchgate.net

Catalytic hydrogenation is a clean and efficient method for the reduction step in a reductive amination sequence. stackexchange.com The imine formed from 2,2-dimethylpentan-3-one and ammonia can be hydrogenated using a variety of heterogeneous or homogeneous catalysts.

Commonly used heterogeneous catalysts include noble metals supported on carbon, such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂, Adams' catalyst). researchgate.netstackexchange.com The reaction is performed under a hydrogen atmosphere, and the catalyst can be easily removed by filtration upon completion of the reaction. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the reaction's efficiency and selectivity. For example, studies on analogous imine reductions have shown that platinum oxide can effectively catalyze the hydrogenation at temperatures between room temperature and 50°C. stackexchange.com The development of asymmetric versions of this reaction, as discussed in section 2.1.2, allows for the direct synthesis of chiral amines from imines. nih.gov

Table 3: Common Catalytic Systems for Reductive Amination

CatalystHydrogen SourceTypical ConditionsKey Features
Platinum Oxide (PtO₂)H₂ gasRT - 50°C, 1-50 atmEffective for a wide range of imines. stackexchange.com
Palladium on Carbon (Pd/C)H₂ gasRT - 80°C, 1-60 atmWidely used, cost-effective, easily separated. researchgate.net
Raney Nickel (Ra-Ni)H₂ gasElevated temp. & pressureHighly active, often used in industrial settings.
Pd(OAc)₂ / Chiral LigandH₂ gas25 - 60°C, 40-60 atmFor asymmetric synthesis, yields chiral amines. nih.gov

Metal Hydride Reductions of Imines and Amides

The reduction of imines and amides is a fundamental and widely employed method for the synthesis of amines. researchgate.net This approach is particularly relevant for producing this compound from corresponding carbonyl precursors. The core of this strategy involves the conversion of a C=N double bond (in an imine) or a C=O group (in an amide) to a C-N single bond.

Metal hydrides are the most common class of reagents for these transformations due to their high efficiency and, in many cases, selectivity. The choice of reducing agent depends on the specific substrate and desired outcome. For the synthesis of a primary amine like this compound, the reduction of an imine formed in situ from a ketone (reductive amination) or the reduction of a primary amide are the most direct pathways. libretexts.org

Key metal hydride reagents include:

Sodium Borohydride (NaBH₄): A mild reducing agent, often used for reducing imines. Its reaction with more stable imines can be slow, sometimes requiring activation. lew.ro

Sodium Cyanoborohydride (NaBH₃CN): Particularly effective for reductive amination because it is stable in mildly acidic conditions (which favor imine formation) and selectively reduces the protonated imine over the ketone precursor. libretexts.orgorganic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent capable of reducing both imines and amides to amines. libretexts.org Its high reactivity requires careful handling and anhydrous conditions.

Borane Complexes (e.g., BH₃-THF, Me₂S-BH₃): These reagents are also effective for the reduction of imines and can offer different selectivity profiles compared to metal borohydrides. researchgate.netmdpi.com

The general mechanism for imine reduction involves the nucleophilic transfer of a hydride ion (H⁻) from the metal hydride reagent to the electrophilic carbon atom of the imine double bond. A subsequent workup with water protonates the resulting nitrogen anion to yield the final amine. Amide reduction with a strong hydride donor like LiAlH₄ is a more complex process that results in the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂).

Table 1: Comparison of Metal Hydride Reagents for Amine Synthesis

Reagent Typical Substrate(s) Key Advantages Considerations
Sodium Borohydride (NaBH₄) Imines, Aldehydes, Ketones Mild, safe, easy to handle May not be reactive enough for hindered imines
Sodium Cyanoborohydride (NaBH₃CN) Imines (in situ) Ideal for one-pot reductive amination Toxic cyanide byproduct
Lithium Aluminum Hydride (LiAlH₄) Imines, Amides, Esters, Carboxylic Acids Highly reactive and versatile Non-selective, reacts violently with water

Organometallic and Cross-Coupling Strategies

Modern synthetic chemistry has increasingly turned to organometallic and cross-coupling reactions to form C-C and C-N bonds with high precision. These methods offer novel pathways to complex molecules that are often inaccessible through classical methods.

Transition metal catalysis provides powerful tools for constructing amines. researchgate.net While the direct synthesis of a sterically hindered aliphatic amine like this compound via these methods is challenging, the underlying principles represent the frontier of amine synthesis.

Hydroamination: This process involves the direct addition of an N-H bond across a C=C double bond. While conceptually simple, the direct hydroamination of unactivated alkenes is often difficult. Catalytic systems based on late transition metals can facilitate this transformation, providing a direct route from an alkene and ammonia to an amine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of C-N bond formation, typically used to form aryl amines by coupling an amine with an aryl halide. While its application to sp³-hybridized carbons is less common, related catalytic systems are being developed for the coupling of alkyl halides with amines.

Reductive Amination using H₂: Transition metal catalysts, particularly those based on iridium, ruthenium, and cobalt, can facilitate reductive amination using molecular hydrogen (H₂) as the terminal reductant. organic-chemistry.orgorganic-chemistry.org This approach is highly atom-economical and environmentally benign compared to methods requiring stoichiometric metal hydride reagents. For example, ruthenium complexes have been shown to be effective in the N-alkylation of amines with alcohols, which proceeds via an intermediate imine. organic-chemistry.org

A revolutionary strategy in modern synthesis is the functionalization of unactivated C(sp³)–H bonds. rsc.org For amine-containing molecules, the amine functional group itself can be used as an innate directing group to guide a metal catalyst to a specific C-H bond, enabling site-selective modification of the carbon skeleton. nih.gov This avoids the need for pre-functionalized substrates and allows for the late-stage diversification of complex molecules.

The general strategy involves the coordination of the amine's nitrogen atom to a transition metal center (commonly palladium). nih.govchemrxiv.org This brings the catalyst into close proximity to specific C-H bonds within the same molecule, typically those at the γ (gamma) or δ (delta) position, allowing for the formation of a stable five- or six-membered metallacycle intermediate. researchgate.net Once the C-H bond is activated, the resulting organometallic intermediate can participate in various coupling reactions, such as arylation, olefination, or carbonylation. nih.gov

While direct application to this compound is not widely reported, this strategy could theoretically be used to modify the molecule. For instance, the primary amine could direct a palladium catalyst to activate the C-H bonds of the ethyl group at the C5 position. The development of specialized ligands, such as mono-N-protected amino acids (MPAA) or sulfoxide-based ligands, has been crucial in overcoming challenges like the formation of unreactive bis(amine)-Pd(II) complexes. nih.govchemrxiv.org

Table 2: Strategies in Directed C(sp³)–H Functionalization of Amines

Strategy Directing Group Metal Catalyst Typical Position Functionalized Key Challenge
Native Amine Direction Free -NH₂ Palladium (Pd) γ, δ Formation of stable, unreactive catalyst complexes
Transient Directing Group Aldehyde/Ketone forms imine Iridium (Ir), Rhodium (Rh) α, β Requires reversible formation of the directing group

Multi-Step Synthesis and Derivatization

Multi-step synthesis provides a reliable and often scalable approach to this compound, primarily by modifying readily available precursors.

The most direct and common synthesis of this compound starts from the corresponding ketone, 2,2-dimethylpentan-3-one (also known as ethyl tert-butyl ketone). biosynth.comscbt.com This conversion is typically achieved through reductive amination. organic-chemistry.org

The process can be performed in one or two steps:

Imine Formation: The ketone reacts with an ammonia source (such as ammonia itself or ammonium (B1175870) acetate) under conditions that favor the removal of water, forming the corresponding imine, 2,2-dimethylpentan-3-imine.

Reduction: The imine is then reduced to the target amine using a suitable reducing agent.

Often, these steps are combined in a one-pot procedure where the imine is formed in situ and immediately reduced. organic-chemistry.org As mentioned in section 2.2.2, sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation. libretexts.org An alternative route involves reacting the ketone with hydroxylamine (B1172632) to form an oxime, which is then reduced to the primary amine, for instance, using catalytic hydrogenation or a metal hydride. doubtnut.com

Table 3: Synthetic Route from 2,2-Dimethylpentan-3-one

Step Reactant(s) Intermediate Product
1 2,2-Dimethylpentan-3-one, Ammonia (or source) 2,2-Dimethylpentan-3-imine -
2 2,2-Dimethylpentan-3-imine, Reducing Agent (e.g., NaBH₄, H₂/Pd) - This compound

| One-Pot | 2,2-Dimethylpentan-3-one, Ammonia, NaBH₃CN | Imine (in situ) | this compound |

Building the carbon skeleton of this compound through the alkylation of simpler amine precursors is another viable, though often challenging, synthetic strategy. The primary difficulty in the N-alkylation of primary or secondary amines is controlling the extent of the reaction, as the newly formed secondary or tertiary amine products are often more nucleophilic than the starting amine, leading to overalkylation. wikipedia.orggoogle.com

To synthesize this compound, one could envision reacting a t-pentyl halide with ammonia or ethylamine (B1201723) with a t-pentyl halide. However, the severe steric hindrance of the t-pentyl group makes such Sₙ2 reactions extremely difficult.

More sophisticated methods have been developed to achieve selective mono-alkylation:

Use of Specific Bases: Employing cesium bases, such as cesium hydroxide (B78521) or cesium carbonate, has been shown to promote selective mono-N-alkylation of primary amines, minimizing the formation of tertiary amine byproducts. organic-chemistry.orggoogle.com

Catalytic Methods: Ruthenium and iridium-based catalysts can facilitate the N-alkylation of amines with alcohols (the "Borrowing Hydrogen" methodology), which offers an alternative to using alkyl halides. organic-chemistry.org

Competitive Deprotonation: A strategy involving the use of amine hydrobromide salts allows for the selective deprotonation and reaction of the primary amine, while the product secondary amine remains protonated and unreactive. rsc.org

Ammonia Surrogates: Recent research has introduced N-aminopyridinium salts as effective ammonia surrogates that can be alkylated and then converted to secondary amines without overalkylation. nih.gov

These advanced alkylation techniques provide potential, albeit complex, pathways to sterically hindered amines like this compound by carefully controlling reactivity to avoid undesired side products.

Mechanistic Organic Chemistry and Reaction Dynamics of 2,2 Dimethylpentan 3 Amine

Elucidation of Reaction Mechanisms in Biocatalysis

While specific biocatalytic applications for 2,2-dimethylpentan-3-amine are not extensively documented in publicly available research, the principles of enzyme-amine interactions and the use of kinetic tools can be applied to understand its potential behavior as a substrate.

Enzyme-Substrate Interactions and Transition States

The interaction of an amine like this compound with an enzyme's active site is governed by its structural and electronic properties. The amine group can act as a hydrogen bond donor and acceptor, while the alkyl frame engages in hydrophobic interactions. In some enzymatic reactions, tertiary amino groups have shown preferential binding over secondary amino groups, suggesting that the substitution pattern on the nitrogen is a critical determinant of inhibitory activity or substrate suitability. nih.gov For a primary amine like this compound, the steric bulk of the neighboring tert-butyl group would significantly influence its ability to fit within an enzyme's active site, potentially blocking access or requiring a specific conformational arrangement for binding. evitachem.com

The transition state in an enzyme-catalyzed reaction involving an amine often involves the formation or cleavage of bonds at the carbon atom alpha to the nitrogen. For instance, in an oxidation reaction catalyzed by an amino acid oxidase, the transition state would involve the transfer of a hydride from the C-H bond at the 3-position to a cofactor like flavin adenine (B156593) dinucleotide (FAD). epfl.ch The stability of this transition state is paramount to the reaction rate and is influenced by how well the enzyme's active site accommodates its specific geometry.

Kinetic Isotope Effects in Amine Biotransformations

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu This is achieved by comparing the reaction rates of a molecule and its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). princeton.edu

A primary KIE (kH/kD > 1) is observed when a bond to the isotope is cleaved in the rate-determining step. utdallas.edu The difference in reaction rates arises from the difference in zero-point vibrational energies of the C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.orgutdallas.edu For many C-H bond activation steps, a kH/kD value of approximately 2 to 8 is expected. princeton.edu

While specific KIE studies on the biotransformation of this compound are not found in the reviewed literature, a hypothetical enzymatic oxidation could be investigated as follows:

Synthesize this compound and its deuterated analogue where the hydrogen at the C-3 position is replaced by deuterium.

React both compounds in parallel under the same enzymatic conditions.

Measure the initial reaction rates for both isotopologues.

A significant primary KIE would provide strong evidence that the C-H bond at the amine-bearing carbon is broken during the rate-determining step of the biotransformation. Conversely, a KIE value near unity (kH/kD ≈ 1) would suggest that this bond cleavage occurs in a fast step before or after the rate-limiting step. epfl.ch

Investigation of Organometallic Reaction Pathways

This compound, as a primary amine, can function as a ligand in organometallic chemistry, influencing the structure, stability, and reactivity of metal complexes.

Ligand Exchange and Coordination Chemistry

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.com Amines are effective ligands for a variety of metals, coordinating through the lone pair of electrons on the nitrogen atom.

Detailed studies on zinc xanthate complexes demonstrate how amine coligands influence the coordination sphere of the metal center. rsc.orgscispace.com In the synthesis of zinc sulfide (B99878) nanoparticles, zinc(II) O-2,2-dimethylpentan-3-yl dithiocarbonate was modified with amine coligands like pyridine (B92270) and N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.orgrsc.org The coordination of these amines to the zinc center directly impacts the structure of the resulting complex. rsc.org

With the chelating TMEDA ligand, the xanthate groups coordinate in a monodentate fashion, resulting in a four-coordinate tetrahedral zinc center. scispace.com

In contrast, with the pyridine ligand, the xanthate groups are bidentally coordinated, leading to a five-coordinate, square pyramidal geometry at the zinc atom. scispace.com

This demonstrates that the choice of amine ligand is crucial in determining the coordination chemistry and geometry of the final organometallic complex, which in turn affects its subsequent reactivity and decomposition pathways. rsc.orgscispace.com

Elementary Steps in Catalytic Cycles Involving Amine Ligands

Amines can participate in and direct various transition-metal-catalyzed reactions. The elementary steps in these catalytic cycles often involve coordination of the amine, C-H bond activation, and subsequent functionalization. thieme-connect.comlibretexts.org

A well-studied example is the palladium-catalyzed distal C-H borylation of aliphatic amines. researchgate.net A plausible mechanism for such a transformation involves several key steps:

Complex Formation: The reaction initiates with the formation of a palladium-ligand complex, which then coordinates with the amine substrate. researchgate.net

C-H Activation: A selective C-H activation at a distal position (e.g., the δ-position) occurs, leading to the formation of a stable cyclic intermediate, such as a six-membered palladacycle. researchgate.net

Functionalization: The organopalladium intermediate then reacts with a borylating agent, leading to the formation of the C-B bond and the desired borylated product. researchgate.net

Catalyst Regeneration: The active palladium catalyst is regenerated, often through an oxidative step, allowing it to re-enter the catalytic cycle. researchgate.net

Analysis of Thermal Decomposition Mechanisms

The thermal decomposition of compounds containing this compound or its derivatives reveals how its structure can influence degradation pathways. The thermal behavior of the previously mentioned zinc xanthate complexes containing amine coligands provides a clear example. rsc.orgrsc.org

Thermogravimetric analysis (TGA) of these complexes showed that they undergo a two-step thermal decomposition process. rsc.orgscispace.com The onset temperature of decomposition was found to be dependent on the nature of the coordinated amine ligand. rsc.orgrsc.org

ComplexAmine ColigandOnset Decomposition Temperature (°C)
bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(II)N,N,N′,N′-tetramethylethylenediamine (TMEDA)151
bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II)Pyridine156

Data sourced from Dalton Transactions, 2020, 49, 14564-14575. rsc.orgscispace.comrsc.org

High-resolution mass spectrometry investigations revealed that different decomposition mechanisms occur during the two distinct phases of thermal degradation. rsc.orgscispace.com Furthermore, the amine coligand was shown to have a significant impact on the properties of the final inorganic product, zinc sulfide (ZnS). The primary crystallite size of the nanocrystalline ZnS produced at 400 °C was 4.4 nm when using the TMEDA-containing complex, compared to 11.4 nm with the pyridine-containing complex. rsc.orgrsc.org This highlights that the amine component, even as an auxiliary ligand, plays a critical role in the material's properties by influencing the thermal decomposition pathway of the precursor. rsc.org

Mechanistic Studies of 2,2-Dimethylpentan-3-yl Derived Complexes

Mechanistic investigations into complexes bearing the bulky 2,2-dimethylpentan-3-yl group have revealed detailed insights into their thermal decomposition. Studies on zinc xanthate complexes, specifically those with O-2,2-dimethylpentan-3-yl dithiocarbonate ligands, show a multi-step thermal decomposition process. Current time information in Bangalore, IN.scispace.comrsc.org The thermal conversion of these single-source precursors is a method to produce nanocrystalline metal sulfides, and understanding the mechanism is crucial for controlling the properties of the final material. Current time information in Bangalore, IN.rsc.org

The decomposition of these complexes is often initiated by thermal treatment and can proceed through mechanisms such as the Chugaev elimination. scispace.comrsc.org However, high-resolution mass spectrometry has revealed more complex, multi-phase decomposition mechanisms. Current time information in Bangalore, IN.scispace.comrsc.org For instance, the thermal decomposition of bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(II) and bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II) occurs in two distinct steps. Current time information in Bangalore, IN.scispace.comrsc.org

The initial decomposition temperatures are influenced by the nature of the coligand present in the complex. Current time information in Bangalore, IN.scispace.comrsc.org These findings suggest that the steric and electronic properties of the entire ligand set, not just the primary ligand, play a critical role in the reaction dynamics.

Role of Coligands in Decomposition Pathways

The choice of coligand has a profound impact on the structural and thermal properties of metal complexes containing the 2,2-dimethylpentan-3-yl group, which in turn dictates the decomposition pathway. Current time information in Bangalore, IN.scispace.comrsc.org Research on zinc xanthate complexes with pyridine and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as coligands provides a clear illustration of this influence. Current time information in Bangalore, IN.scispace.comrsc.org

The coordination mode of the primary xanthate ligand is directly affected by the coligand. Current time information in Bangalore, IN.scispace.com In the presence of the chelating TMEDA ligand, the xanthate groups coordinate in a monodentate fashion. Current time information in Bangalore, IN.scispace.com Conversely, with the less sterically demanding pyridine coligand, the xanthate groups are bidentally coordinated to the zinc center. Current time information in Bangalore, IN.scispace.com This difference in coordination geometry is a key factor in determining the thermal stability and the subsequent decomposition mechanism.

The thermal decomposition of these complexes proceeds through different pathways, leading to variations in the final products. For example, the use of different coligands results in different primary crystallite sizes of the resulting zinc sulfide (ZnS) nanocrystals. Current time information in Bangalore, IN.scispace.comrsc.org This demonstrates that coligands are not merely passive components but actively participate in the decomposition process, likely by influencing the stability of intermediate species and the energy barriers of different reaction channels. rsc.org

The table below summarizes the key findings from the study of these zinc xanthate complexes, highlighting the influence of the coligands on their properties.

ComplexColigandXanthate CoordinationDecomposition Onset Temperature (°C)Resulting ZnS Crystallite Size (nm)
bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(II)TMEDAMonodentate1514.4
bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II)PyridineBidentate15611.4

These findings underscore the principle that by carefully selecting coligands, it is possible to tune the decomposition pathways and thereby control the properties of the resulting materials. While this data is for dithiocarbonate complexes, it is reasonable to infer that similar principles would apply to complexes of this compound, where the choice of coligands would similarly influence the stability, structure, and reactivity of the complex.

Applications of 2,2 Dimethylpentan 3 Amine in Advanced Materials and Catalysis

Precursor for Inorganic Nanomaterial Synthesis

While not directly used as the primary precursor, the core structure of 2,2-dimethylpentan-3-amine, the 2,2-dimethylpentan-3-yl moiety, is integral to the synthesis of advanced inorganic nanomaterials. This bulky alkyl group is incorporated into single-source precursors for the controlled fabrication of metal sulfide (B99878) nanostructures.

Researchers have synthesized novel zinc xanthate complexes that incorporate the bulky 2,2-dimethylpentan-3-yl group. scispace.comrsc.org These compounds, specifically bis(O-2,2-dimethylpentan-3-yl-dithiocarbonate)zinc(II), are created from the corresponding alcohol, 2,2-dimethylpentan-3-ol. scispace.com The presence of the branched 2,2-dimethylpentan-3-yl group provides the resulting complex with good solubility in non-polar solvents like toluene (B28343) and chloroform. scispace.comrsc.org To further modify the properties of these precursors, additional amine ligands, such as pyridine (B92270) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), are introduced to create complexes like bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II) and bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(II). scispace.comrsc.org These modifications are designed to influence the thermal decomposition pathway of the complex. rsc.org

Table 1: Properties of Zinc Xanthate Precursors with Amine Co-ligands

Precursor Coordination Geometry Xanthate Coordination Thermal Decomposition Onset
ZnHepTMEDA Tetrahedral Monodentate 151 °C rsc.org

Data sourced from studies on bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)zinc(II) complexes with TMEDA and pyridine co-ligands. rsc.org

Metal xanthates are recognized as versatile single-source precursors for producing various metal sulfides because they already contain a metal-sulfur bond. rsc.orgresearchgate.net The zinc xanthate complexes bearing the 2,2-dimethylpentan-3-yl moiety serve as effective single-source precursors for the synthesis of nanocrystalline zinc sulfide (ZnS), a wide-bandgap semiconductor. scispace.comrsc.org The conversion to ZnS is typically achieved through a thermal decomposition process, often referred to as the Chugaev elimination. rsc.org This thermal treatment of the precursor under an inert atmosphere leads to the formation of ZnS nanoparticles. rsc.org The synthesis can be performed at temperatures such as 300 °C and 400 °C to produce the desired nanocrystalline material. rsc.org This method is advantageous as it allows for the formation of the metal sulfide from a single, well-defined molecule, offering better control over the final product. rsc.orgnii.ac.jp

The addition of amine co-ligands to the zinc xanthate precursor has a significant impact on the characteristics of the resulting ZnS nanocrystals. scispace.comrsc.org The choice of the amine ligand influences the coordination at the zinc atom, which in turn alters the thermal decomposition mechanism and ultimately controls the primary crystallite size of the ZnS. scispace.comrsc.org For instance, the thermal conversion of the TMEDA-containing complex at 400 °C produces ZnS nanocrystals with a primary size of 4.4 nm. rsc.org In contrast, the pyridine-containing complex yields larger crystals of 11.4 nm under the same conditions. rsc.org This demonstrates that the amine-derived coligand is a critical factor in tuning the properties of the final nanomaterial. rsc.org The TMEDA ligand, being bidentate, appears to bond more steadily, leading to smaller crystal sizes. scispace.com The morphology of the ZnS powder is also affected; the use of an amine ligand generally results in a less compact and more porous material compared to the ligand-free precursor. scispace.com

Table 2: Effect of Amine Co-ligand on ZnS Primary Crystallite Size at 400 °C

Precursor Complex Amine Co-ligand ZnS Crystallite Size (nm)
ZnHepTMEDA N,N,N′,N′-tetramethylethylenediamine (TMEDA) 4.4 rsc.org

Data sourced from the thermal conversion of zinc xanthate precursors. rsc.org

Ligand in Catalytic Systems

The amine functionality of this compound, combined with its chiral nature and steric bulk, makes it a candidate for applications as a ligand in various catalytic systems.

Chiral primary amines are powerful and versatile catalysts in asymmetric synthesis. rsc.org They are essential components in many reactions, serving as chiral building blocks or as ligands for metal catalysts. sigmaaldrich.com The effectiveness of a chiral amine in asymmetric catalysis often depends on its structural features. scu.edu.cn Compounds with bulky substituents, similar to the tert-butyl group in this compound, can provide superior stereocontrol in reactions. smolecule.com The steric hindrance provided by such groups can create a well-defined chiral environment around a catalytic center, enabling high enantioselectivity. smolecule.com While specific studies detailing the use of this compound as a primary organocatalyst are not widespread, its structural analogy to other effective bulky chiral amines suggests its potential in this domain. sigmaaldrich.comsmolecule.com

Amines are widely used in both homogeneous and heterogeneous catalysis. csic.es In homogeneous catalysis, chiral amines can act as ligands that coordinate to a metal center, influencing the selectivity and activity of the resulting complex. scu.edu.cn

In heterogeneous catalysis, amines can be immobilized on solid supports like mesoporous silica (B1680970) (SBA-15). mdpi.com This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the benefits of heterogeneous systems (easy separation and reusability of the catalyst). mdpi.com The amine functions as the active site, and synergistic effects with the support material, such as surface silanol (B1196071) groups, can enhance catalytic performance and enantioselectivity. mdpi.com Given its primary amine group, this compound could potentially be grafted onto such supports for use in heterogeneous asymmetric reactions. mdpi.com Furthermore, amines like this compound have been identified as potential stabilizers in combination with inhibitors and retarders to prevent the premature polymerization of monomers, an application that relies on controlling radical reaction pathways. google.com

Role in Polymerization Inhibition and Stabilization

This compound, a primary alkylated amine, has been identified as a crucial component in advanced polymerization inhibition systems. Its function extends beyond simple stabilization, playing a key role in synergistic compositions designed to prevent the premature and unwanted polymerization of monomers, such as styrene (B11656). These undesirable polymerization reactions can lead to significant production inefficiencies, including the loss of valuable reagents and the need for additional cleaning of equipment to remove polymer buildup. google.com.na

In the context of monomer polymerization, this compound functions as a stabilizer, particularly for nitroxide group-containing polymerization inhibitors. google.comgoogle.com Nitroxide inhibitors are a class of compounds that contain an N-to-O bond and can generate a stable free radical on the oxygen atom. google.com These are effective in inhibiting the formation of polymers from monomers during an induction period. google.com

Table 1: Components of a Synergistic Polymerization Inhibition System

Component TypeSpecific ExampleFunction
Polymerization InhibitorNitroxide (e.g., TEMPO)Inhibits polymer formation during an induction time.
Polymerization RetarderQuinone MethideReduces the rate of polymer formation.
Amine Stabilizer This compound Stabilizes the inhibitor, prevents antagonistic interactions, and enhances overall antipolymerant activity.

The introduction of an amine stabilizer, such as this compound, into this mixture has been shown to mitigate these antagonistic effects. google.com More than just a simple stabilizer, the amine compound can lead to a greater antipolymerant activity than what would be observed with the inhibitor and retarder alone. google.com.nagoogle.com This synergistic enhancement is crucial for the development of single-package formulations that are stable and highly effective at inhibiting unwanted monomer polymerization. google.com

The mechanism of this synergy involves the amine stabilizer improving the functionality of both the inhibitor and the retarder within the mixture. google.comgoogle.com This leads to remarkable activity in preventing the polymerization of monomers like styrene across various applications. google.com The result is a more robust and efficient inhibition system that reduces polymer contamination and avoids the necessity for additional processing steps. google.com.nagoogle.com

Table 2: Conceptual Performance of Polymerization Inhibition Systems

Inhibition System CompositionRelative Antipolymerant ActivityKey Outcome
Nitroxide Inhibitor + Quinone Methide RetarderBaselinePotential for antagonistic effects, reducing overall efficacy.
Nitroxide Inhibitor + Quinone Methide Retarder + Amine Stabilizer (e.g., this compound) EnhancedMitigation of antagonistic effects and achievement of greater antipolymerant activity. google.com.nagoogle.com

Computational and Theoretical Chemistry Studies of 2,2 Dimethylpentan 3 Amine

Quantum Chemical Characterization

Detailed quantum chemical characterization of 2,2-dimethylpentan-3-amine, including extensive conformational analysis, electronic structure elucidation, and spectroscopic predictions, does not appear to be a significant focus of current published research. While standard computational methods could theoretically be used to model these properties, specific studies and their findings are not present in the surveyed literature.

Conformational Analysis and Stability of Isomers

Electronic Structure and Molecular Orbital Theory

Specific analyses of the electronic structure of this compound, including its molecular orbitals (HOMO and LUMO) and electrostatic potential maps, have not been the subject of targeted research publications. These studies are crucial for understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

While computational methods are frequently employed to predict spectroscopic properties like NMR chemical shifts, specific predictions for this compound are not available in the scientific literature. Such predictions would be valuable for the structural elucidation of this compound and its derivatives.

Reaction Mechanism Modeling

The modeling of reaction mechanisms involving this compound, which would provide insights into its synthesis and reactivity, is also an area that has not been extensively explored in published research.

Computational Simulation of C-N Bond Forming Reactions

There is a lack of specific computational simulations detailing the formation of the C-N bond in this compound. Such simulations would offer a molecular-level understanding of the reaction pathways and intermediates involved in its synthesis.

Transition State Elucidation and Activation Energy Calculations

Detailed computational studies to elucidate the transition states and calculate the activation energies for reactions involving this compound are not found in the current body of scientific literature. This information is fundamental for predicting reaction kinetics and optimizing reaction conditions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that aim to establish a relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively wikipedia.org. These models are pivotal in modern chemistry for predicting the characteristics of new molecules, thereby saving time and resources by prioritizing the synthesis and testing of the most promising candidates researchgate.net. For a molecule like this compound, QSAR and QSPR studies can offer valuable insights into its behavior, even in the absence of extensive experimental data.

Derivation and Application of Theoretical Descriptors

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into several classes, each representing a different facet of the molecular architecture. For this compound, a range of theoretical descriptors can be derived using computational chemistry software.

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula without considering the geometry or electronic structure. They include counts of atoms, bonds, molecular weight, etc. mdpi.com.

Topological Descriptors: These two-dimensional descriptors describe the atomic connectivity within the molecule. They are calculated from the graph representation of the molecule and can encode information about its size, shape, and degree of branching researchgate.net.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. They are crucial for modeling chemical reactivity mdpi.comacs.org. For an aliphatic amine like this compound, key quantum-chemical descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and partial charges on the atoms, particularly the nitrogen atom researchgate.netnih.govsemanticscholar.org.

Below is an interactive data table showcasing a hypothetical set of calculated theoretical descriptors for this compound, which could be used in a QSAR/QSPR study.

Descriptor ClassDescriptor NameHypothetical Value for this compoundSignificance
Constitutional Molecular Weight115.22 g/mol Relates to the overall size of the molecule.
Atom Count25 (7 C, 17 H, 1 N)Basic compositional information.
Number of Rotatable Bonds3Indicates molecular flexibility.
Topological Wiener Index39Describes the sum of distances between all pairs of atoms, reflecting molecular branching.
Molecular Connectivity Index (χ)3.87Relates to the degree of branching in the carbon skeleton.
Quantum-Chemical HOMO Energy-9.5 eVRelates to the electron-donating ability of the molecule. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy2.1 eVRelates to the electron-accepting ability of the molecule. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap11.6 eVAn indicator of chemical reactivity and stability. A larger gap implies higher stability.
Partial Charge on Nitrogen-0.45 eCrucial for understanding intermolecular interactions, such as hydrogen bonding, and the basicity of the amine.
Dipole Moment1.2 DRepresents the overall polarity of the molecule, influencing its solubility and intermolecular forces.

These descriptors, once calculated for a series of related amine compounds, can be used to build a QSAR/QSPR model. The model is typically a mathematical equation that correlates the values of the descriptors with an experimentally determined activity or property. For instance, a QSPR model could be developed to predict the boiling point or pKa of a series of aliphatic amines based on their molecular weight, Wiener index, and the partial charge on the nitrogen atom acs.orgnih.govnih.gov.

Prediction of Reactivity and Selectivity in Organic Reactions

A significant application of QSAR, often termed Quantitative Structure-Reactivity Relationship (QSRR), is the prediction of a molecule's reactivity and selectivity in chemical reactions wikipedia.org. For this compound, QSRR models could predict its behavior in various organic reactions.

The reactivity of the amine group is central to the chemistry of this compound. The nitrogen atom's lone pair of electrons makes it a nucleophile and a base. The reactivity of this amine in, for example, a nucleophilic substitution reaction, could be predicted using a QSRR model. The model would likely incorporate descriptors that quantify the electronic properties of the nitrogen atom and the steric hindrance around it.

Key Descriptors for Predicting Reactivity and Selectivity:

HOMO Energy: A higher HOMO energy for this compound compared to other amines would suggest it is a better electron donor and therefore a more reactive nucleophile nih.gov.

Partial Charge on Nitrogen: A more negative partial charge on the nitrogen atom would indicate a higher electron density, correlating with increased nucleophilicity and basicity researchgate.net.

Steric Descriptors: The bulky tert-butyl group adjacent to the amine in this compound creates significant steric hindrance. Descriptors that quantify this steric bulk would be crucial in a QSRR model, as increased steric hindrance would be expected to decrease the reaction rate.

Frontier Molecular Orbital Densities (fukui functions): These descriptors can predict the most likely sites for nucleophilic or electrophilic attack, thus providing insights into the regioselectivity of reactions.

A hypothetical QSRR study could be conducted on a series of aliphatic amines to predict their reaction rates in an acylation reaction. A multiple linear regression analysis might yield an equation of the following form:

log(k) = c₀ + c₁(HOMO) + c₂(qN) + c₃(Es)

Where:

log(k) is the logarithm of the reaction rate constant.

HOMO is the energy of the Highest Occupied Molecular Orbital.

qN is the partial charge on the nitrogen atom.

Es is a steric descriptor (like Taft's steric parameter).

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Such a model, once validated, could be used to predict the reactivity of this compound without needing to perform the experiment. Furthermore, by comparing the predicted reactivity of different sites within a more complex molecule containing the 2,2-Dimethylpentan-3-amino moiety, the model could also predict the selectivity of a reaction.

Below is an interactive data table illustrating how different descriptor values could hypothetically influence the predicted reactivity of this compound in comparison to other amines.

CompoundHOMO Energy (eV)Partial Charge on N (e)Steric Descriptor (Es)Predicted Relative Reactivity
This compound -9.5-0.45-1.74Low
Propan-2-amine -9.7-0.42-0.48Moderate
Ethylamine (B1201723) -9.9-0.40-0.07High

This table demonstrates that while the electronic properties (HOMO energy and partial charge) of this compound might suggest a certain level of reactivity, the significant steric hindrance (a more negative Es value indicates greater bulk) would be predicted to substantially decrease its reactivity compared to less hindered amines like propan-2-amine and ethylamine.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 Dimethylpentan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2,2-Dimethylpentan-3-amine. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Detailed ¹H and ¹³C NMR Analysis for Structural Confirmation

While specific experimental spectra for this compound are not widely published, a detailed analysis based on established chemical shift principles and data from analogous structures allows for an accurate prediction of its NMR spectra.

The structure of this compound possesses six unique carbon environments and six distinct proton environments, which would give rise to the corresponding number of signals in the ¹³C and ¹H NMR spectra, respectively.

¹H NMR Predicted Data: The proton NMR spectrum is expected to show six distinct signals. The integration of these signals would correspond to a 9:1:2:3:2:1 ratio, representing the protons of the tert-butyl group, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons of the ethyl group, the amine (NH₂) protons, and the methine proton, respectively. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent amine group.

Predicted ¹H NMR Data for this compound

Label Structural Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
a (CH ₃)₃C- ~0.9 Singlet (s) 9H
b -CH (NH₂)- ~2.5 - 2.7 Triplet (t) 1H
c -CH ₂CH₃ ~1.3 - 1.5 Multiplet (m) 2H
d -CH₂CH ~0.9 Triplet (t) 3H

Predicted data is based on general principles and data from similar compounds.

¹³C NMR Predicted Data: The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each chemically non-equivalent carbon atom. The carbon attached to the nitrogen atom (C3) would appear most downfield due to the deshielding effect of the amine group.

Predicted ¹³C NMR Data for this compound

Label Structural Assignment Predicted Chemical Shift (ppm)
1 (C H₃)₃C- ~27
2 -C (CH₃)₃ ~33
3 -C H(NH₂)- ~60
4 -C H₂CH₃ ~26
5 -CH₂C H₃ ~11

Predicted data is based on general principles and data from similar compounds.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Elucidation

To unambiguously confirm the predicted assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methine proton (CH at C3) and the adjacent methylene protons (-CH₂- at C4). Another correlation would exist between the methylene protons (C4) and the terminal methyl protons (-CH₃ at C5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., the proton at ~2.6 ppm to the carbon at ~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected from the protons of the tert-butyl methyl groups to the quaternary carbon (C2) and the methine carbon (C3). Similarly, the protons of the ethyl group's methyl would show a correlation to the methylene carbon (C4).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. For this compound, the molecular formula is C₇H₁₇N. nih.gov The calculated monoisotopic mass for this formula is 115.1361 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million, thus confirming the elemental formula.

Fragmentation Pattern Analysis for Structural Information

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value, which in this case is 115. jove.comjove.com

The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This cleavage results in the formation of a stable, resonance-stabilized iminium cation. jove.comyoutube.com For this compound, two primary alpha-cleavage pathways are possible:

Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the C2-C3 bond results in the loss of a 57 Da radical, leading to a prominent fragment ion at m/z 58.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C3-C4 bond results in the loss of a 29 Da radical, producing a fragment ion at m/z 86.

One of these resonance-stabilized fragments is typically the most abundant ion in the spectrum, known as the base peak.

Predicted Major Fragments for this compound in EI-MS

m/z Value Proposed Fragment Fragmentation Pathway
115 [C₇H₁₇N]⁺• Molecular Ion (M⁺•)
86 [C₅H₁₂N]⁺ Alpha-cleavage: Loss of •C₂H₅
58 [C₃H₈N]⁺ Alpha-cleavage: Loss of •C(CH₃)₃

Use in Mechanistic Investigations of Thermal Decomposition

Mass spectrometry is a critical technique for investigating the mechanisms of chemical reactions, including thermal decomposition. By identifying the volatile products formed during a controlled heating process, researchers can deduce the underlying reaction pathways.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org While this compound is a liquid at ambient temperatures, its solid-state structure can be investigated by forming crystalline salts or complexes.

To perform single-crystal X-ray diffraction, a well-ordered single crystal is required. wikipedia.org This is achieved by reacting this compound with an acid (e.g., HCl, HBr) or another suitable co-former to produce a crystalline salt. The resulting crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots produced is used to calculate the electron density map of the crystal, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

This analysis provides unambiguous confirmation of the molecular connectivity, bond lengths, bond angles, and torsional angles. For a chiral molecule, single-crystal XRD of a salt with a non-chiral counter-ion can confirm the relative stereochemistry, while co-crystallization with a chiral counter-ion of known absolute configuration can be used to determine the absolute stereochemistry of the amine. acs.org Furthermore, the analysis reveals details of the crystal packing, including intermolecular interactions like hydrogen bonding between the ammonium (B1175870) group of the cation and the counter-ion. rsc.orgresearchgate.net

Interactive Table: Hypothetical Crystallographic Data for 2,2-Dimethylpentan-3-ammonium Chloride

Parameter Value Description
Chemical Formula C₇H₁₈ClN The molecular formula of the salt.
Crystal System Orthorhombic A crystal system defined by three unequal axes at 90°.
Space Group P2₁2₁2₁ A common chiral space group for organic molecules. wikipedia.org
Unit Cell Dimensions a = 6.1 Å, b = 12.5 Å, c = 14.2 Å The lengths of the edges of the unit cell.
Volume 1082 ų The volume of the unit cell.
Z 4 The number of molecules in the unit cell.

| Key Interactions | N-H···Cl hydrogen bonds | Strong intermolecular forces that dictate the crystal packing arrangement. rsc.org |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. americanpharmaceuticalreview.com It is an essential tool for characterizing the bulk properties of a solid form of this compound, such as its salts. Instead of a single crystal, a sample composed of many randomly oriented microcrystals is used. americanpharmaceuticalreview.com

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com PXRD is used to:

Identify crystalline phases: By comparing the experimental pattern to a database of known patterns.

Assess bulk sample purity: The presence of extraneous peaks can indicate crystalline impurities.

Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Monitor crystal stability: Changes in the PXRD pattern over time can indicate a phase transformation.

While structure solution from powder data is more complex than from single-crystal data, it has become a viable option for organic solids when single crystals cannot be obtained. nih.govnih.gov

Interactive Table: Representative PXRD Peak List for a Crystalline Salt of this compound

Position [°2θ] Relative Intensity [%]
10.5 85
12.8 45
15.1 100
18.9 60
21.2 75
23.5 30

Note: The data in the tables above are representative and intended for illustrative purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.